2-phenyl-2H-chromene
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12O |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-phenyl-2H-chromene |
InChI |
InChI=1S/C15H12O/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11,15H |
InChI Key |
TXZZTLRVXGOMAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenyl 2h Chromene and Its Derivatives
Catalytic Approaches in 2H-Chromene Synthesis
Catalytic methods offer advantages such as atom economy, mild reaction conditions, and functional group tolerance, making them attractive for the synthesis of complex chromene derivatives. acs.org
Transition metal catalysis plays a crucial role in the formation of 2H-chromenes by facilitating various cyclization pathways, including hydroarylation, allylic substitution, and olefin metathesis. rsc.org
Another palladium-mediated approach involves the cyclization of aryl propargyl ethers to produce 3-bromo-2H-chromene derivatives. This reaction utilizes a catalytic amount of Pd(OAc)₂ in conjunction with stoichiometric amounts of CuBr₂ and LiBr. thieme-connect.comthieme-connect.com The proposed mechanism involves activation of the alkyne by coordination to Pd(II), followed by intramolecular nucleophilic attack by the arene and subsequent halogen-transfer facilitated by CuBr₂. thieme-connect.com
Furthermore, a visible-light-induced palladium-catalyzed formal [3 + 3] cyclization of 2-iodophenols and cyclopropenes provides 2,2-disubstituted 2H-chromenes with a quaternary carbon center. This method proceeds in moderate to good yields and is believed to involve an aryl radical addition and an intramolecular palladium-catalyzed C-O coupling. rsc.org
Gold catalysis has emerged as a powerful tool for the synthesis of 2H-chromenes, often involving the activation of π-systems like alkynes and allenes. beilstein-journals.orgmdpi.com Stratakis and co-workers synthesized 2H-chromenes from propargyl aryl ethers using Ph₃PAuNTf₂ as a catalyst. This reaction is versatile, providing good to high yields with a wide range of substituents, including both electron-rich and electron-deficient functional groups, at 25 °C. uva.nlmsu.edu
Gold(I)-catalyzed hydroarylation reactions of aryl (3-iodoprop-2-yn-1-yl) ethers have also been reported for the synthesis of 3-iodo-2H-chromene derivatives. beilstein-journals.org These reactions often proceed via nucleophilic attack on gold-activated alkynes. mdpi.com
Iron-catalyzed intramolecular alkyne-carbonyl metathesis offers an atom-economical and environmentally friendly route to functionalized 2H-chromene derivatives. acs.orgfigshare.comnih.gov This strategy, developed by Jana and co-workers, utilizes alkynyl ethers of salicylaldehyde (B1680747) derivatives as starting materials under mild reaction conditions. acs.orgfigshare.comnih.gov The protocol is compatible with a wide range of functional groups, including methoxy, fluoro, chloro, bromo, and phenyl groups, producing the corresponding 2H-chromenes in good to excellent yields using FeCl₃ as a catalyst in acetonitrile (B52724) under reflux conditions. acs.orgnih.govresearchgate.netacs.org
Table 1: Examples of Iron-Catalyzed Synthesis of Functionalized 2H-Chromenes acs.orgresearchgate.net
| Substrate Type (Alkynyl Ether of Salicylaldehyde) | Catalyst System | Conditions | Functional Groups Tolerated | Yield Range (%) |
| Alkynyl ether of salicylaldehyde derivatives | FeCl₃ (15 mol%) | Acetonitrile, reflux | Methoxy, fluoro, chloro, bromo, phenyl | Good to excellent |
Cobalt(II)-based metalloradical catalysis provides a direct and regioselective one-pot synthesis of 2H-chromenes from salicyl N-tosylhydrazones and terminal alkynes. nih.govresearchgate.net This process involves the generation of cobalt(III)-carbene radicals through metalloradical activation of salicyl N-tosylhydrazones by cobalt(II) complexes of porphyrins. nih.govnih.govacs.org These carbene radicals undergo radical addition to the alkyne substrate, forming salicyl-vinyl radical intermediates. Subsequent hydrogen atom transfer (HAT) from the ortho-hydroxy group to the vinyl radical leads to the formation of the 2H-chromene product. nih.govnih.gov
The cobalt(II)-catalyzed process demonstrates broad substrate scope, tolerating various substitution patterns on both the salicyl N-tosylhydrazones and terminal alkynes, and yields the corresponding 2H-chromene products in good isolated yields. nih.govresearchgate.netnih.govacs.org
Table 2: Cobalt(II)-Catalyzed 2H-Chromene Synthesis nih.gov
| Substrate (Salicyl N-tosylhydrazone) | Alkyne (e.g., Phenylacetylene) | Catalyst | Conditions | Yield (%) |
| Substituted salicyl N-tosylhydrazones | Terminal alkynes | [Coᴵᴵ(Por)] | 90 °C | Good |
Rhodium(III)-catalyzed redox-neutral C-H activation/[3 + 3] annulation sequences have been developed for the efficient synthesis of 2H-chromene-3-carboxylic acids. snnu.edu.cnacs.orgorganic-chemistry.orgfigshare.com This transformation utilizes N-phenoxyacetamides and methyleneoxetanones, where the methyleneoxetanone acts as a three-carbon source through selective alkyl C-O bond cleavage. snnu.edu.cnacs.orgfigshare.com
This Rh(III)-catalyzed system is broadly applicable, furnishing 2H-chromene-3-carboxylic acids in moderate to good yields. acs.org The electrical properties of substituents on N-phenoxyacetamides play a crucial role, with electron-donating groups generally leading to higher yields (67-85%) compared to electron-withdrawing groups (23-76%). acs.org
Table 3: Rhodium(III)-Catalyzed Synthesis of 2H-Chromene-3-carboxylic Acids acs.org
| Substrate (N-phenoxyacetamide) | Three-Carbon Source (Methyleneoxetanone) | Catalyst System | Conditions | Yield Range (%) |
| Diverse N-phenoxyacetamides | Methyleneoxetanones | Rh(III) catalyst | Solvent-controlled | Moderate to good |
Organocatalytic Domino and Cascade Reactions
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including 2H-chromenes, through domino and cascade reactions. These reactions enable the formation of multiple bonds and stereocenters in a single operational step.
Organocatalytic domino oxa-Michael/aldol reactions between salicylaldehyde and electron-deficient olefins have been successfully employed for the synthesis of 3-substituted 2-phenyl-2H-chromene derivatives. L-pipecolinic acid and 1,1,3,3-tetramethylguanidine (B143053) (TMG) have been investigated as organocatalysts for these transformations. nih.govnih.govresearchgate.netsci-hub.senih.gov
Research findings indicate that L-pipecolinic acid facilitates the synthesis of 3-nitro-2-phenyl-2H-chromenes from salicylaldehydes and β-nitrostyrene, typically yielding high product quantities. For instance, a reaction mixture of salicylaldehyde (1 mmol) and β-nitrostyrene (1.2 mmol) in dry toluene (B28343) under a nitrogen atmosphere, with 20 mol % L-pipecolinic acid, stirred at 80 °C for 24 hours, resulted in high yields. acs.org However, the enantioselectivity achieved with L-pipecolinic acid in these reactions is generally poor, ranging from 5% to 17% enantiomeric excess (ee). nih.govnih.govresearchgate.netsci-hub.senih.govnih.govrsc.org In contrast, TMG has been shown to be effective with cinnamaldehyde (B126680), proceeding without the need for a co-catalyst. nih.govnih.govresearchgate.netsci-hub.se For example, the synthesis of 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde involved a mixture of 3,5-dichloro salicylaldehyde (1 mmol) and cinnamaldehyde (1.2 mmol) in dry toluene with 20 mol % TMG, stirred at 80 °C for 48 hours, leading to high yields. acs.org
Table 1: Organocatalytic Michael/Aldol Condensation for this compound Derivatives
| Catalyst | Substrates | Product Type | Yield (%) | Enantioselectivity (% ee) | Conditions | References |
| L-pipecolinic acid | Salicylaldehyde, β-nitrostyrene | 3-nitro-2-phenyl-2H-chromenes | High | 5–17 | 20 mol% catalyst, dry toluene, 80 °C, 24 h, N₂ atmosphere | nih.govnih.govresearchgate.netsci-hub.senih.govacs.orgnih.govrsc.org |
| 1,1,3,3-Tetramethylguanidine (TMG) | 3,5-dichloro salicylaldehyde, cinnamaldehyde | 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde | High | Not reported | 20 mol% catalyst, dry toluene, 80 °C, 48 h, N₂ atmosphere, no co-catalyst | nih.govnih.govresearchgate.netsci-hub.seacs.org |
The development of asymmetric organocatalytic methods has been crucial for achieving enantioselective synthesis of 2H-chromenes. An efficient protocol involves the asymmetric tandem oxa-Michael–aldol reaction utilizing chiral amine/chiral acid organocatalyst systems. For instance, the reaction of salicylaldehydes with α,β-unsaturated aldehydes, catalyzed by (S)-diphenylprolinol trimethylsilyl (B98337) ether in conjunction with (S)-Mosher acid, has been reported to yield 2H-chromenes with high enantioselectivity. nih.govontosight.ai This method can achieve yields ranging from 45% to 90% and enantiomeric excesses from 77% to 99%. nih.govontosight.ai Other systems, such as tertiary amine-modified diarylpyrrolinol-TMS ether with 4-chlorobenzoic acid as a co-catalyst, have also been explored to enhance enantioselectivity. ontosight.ai
Various bases have been employed to facilitate the ring closure steps in the synthesis of chromene derivatives. 4-Dimethylaminopyridine (DMAP) has been utilized in tandem reactions for the assembly of furan-fused chromenes, indicating its role in promoting cyclization processes. ontosight.ai This DMAP-catalyzed approach is metal-free and exhibits good functional group tolerance. ontosight.ai
Diethylamine (B46881) has also proven to be an effective organocatalyst in the one-pot condensation reactions leading to medicinally relevant 2-amino-4H-chromenes. nih.gov This strategy typically involves the reflux of resorcinol (B1680541), aryl aldehydes, and malononitrile (B47326) in the presence of diethylamine and ethanol (B145695) as a solvent. These reactions have been reported to proceed under mild conditions, affording excellent yields of the desired products. The proposed mechanism involves the formation of a malononitrile nucleophile and electrophilic diethylamine, followed by the reaction of the phenoxide anion of resorcinol with the substituted malononitrile, leading to the cyclization and formation of 4H-chromenes.
Nucleophilic Catalysis in Chromene Formation
Nucleophilic catalysis offers a distinct approach to chromene synthesis, often involving the activation of substrates through nucleophilic attack.
Lithium aryl selenolates have been identified as efficient nucleophilic catalysts for the intramolecular cyclization of chalcone (B49325) derivatives, leading to the formation of substituted 2H- and 4H-chromenes. The regioselectivity of this cyclization reaction is influenced by the nature of the substituent at the R2 position of the chalcone derivative. When an ethoxy group is present at the R2 position, the reaction predominantly yields 2H-chromenes. This methodology allows for the synthesis of both 2H- and 4H-chromenes, with the specific outcome depending on the substituents directly connected to the carbonyl group of the starting material.
Condensation and Cyclization Reactions
Beyond specific catalytic systems, various general condensation and cyclization reactions contribute to the synthesis of this compound. The synthesis of 3,4-dihydro-2-phenyl-2H-1-benzopyran, also known as this compound, can involve condensation reactions between appropriately substituted benzaldehydes and phenylacetic acids or their derivatives.
The chemical compound this compound, a derivative of the chromene scaffold, is a bicyclic oxygen heterocycle that has garnered significant attention in organic chemistry due to its presence in various natural products and its diverse biological activities. The synthesis of this compound and its derivatives involves a range of sophisticated methodologies, often focusing on efficiency, regioselectivity, and stereochemical control.
Chemical Reactivity and Functional Group Transformations of 2 Phenyl 2h Chromene Systems
Derivatization Strategies of the Chromene Scaffold
The 2H-chromene scaffold offers multiple sites for derivatization, leading to a wide array of functionalized compounds with potential applications in various fields.
The 3-position of the 2H-chromene ring is a common site for functionalization, often achieved through domino oxa-Michael/aldol reactions. For instance, organocatalytic reactions between salicylaldehyde (B1680747) and electron-deficient olefins, such as β-nitrostyrene or cinnamaldehyde (B126680), can yield 3-substituted 2-phenyl-2H-chromene derivatives. nih.gov Catalysts like L-pipecolinic acid and 1,1,3,3-tetramethylguanidine (B143053) (TMG) have been employed for these transformations, producing derivatives like 3-nitro-2-phenyl-2H-chromenes and 3-formyl-2-phenyl-2H-chromenes. nih.gov
Table 1: Examples of 3-Position Functionalization of this compound Derivatives
| Starting Materials | Catalyst | Product Type | Yield (%) | Enantioselectivity (% ee) | Reference |
| Salicylaldehyde + β-nitrostyrene | L-Pipecolinic acid | 3-Nitro-2-phenyl-2H-chromene | High | 5-17 (poor) | nih.gov |
| Salicylaldehyde + Cinnamaldehyde | TMG | 3-Formyl-2-phenyl-2H-chromene | High | Not reported | nih.gov |
The nitro group at the 3-position in 3-nitrochromenes is particularly versatile, allowing for further transformations into other functional groups. nih.govchim.it
The chromene scaffold can be readily modified with various heterocyclic moieties, often leveraging the reactivity of activated chromene intermediates.
Triazoles : Triazole-containing chromene derivatives can be synthesized, for example, through [3+2] cycloaddition reactions. For instance, 3-nitro-2-phenyl-2H-chromene can undergo a [3+2] cycloaddition with sodium azide (B81097) to form triazole-fused chromene derivatives. nih.govbohrium.com This reaction can be performed under catalyst-free conditions. nih.gov Another approach involves aza-Michael addition of 1,2,4-triazoles to functionalized 2-aryl-3-nitro-2H-chromenes under catalyst- and base-free conditions, yielding highly substituted 1,2,4-triazole-based 3-nitrochromanes. researchgate.net
Pyrazoles, Tetrazoles, Pyrimidines : Activated chromene intermediates, such as 2-imino-N-phenyl-2H-chromene-3-carboxamide (PubChem CID: 16298539), serve as valuable precursors for the synthesis of various fused heterocycles. Reactions of these intermediates can lead to the formation of pyrazoles, tetrazoles, and pyrimidines. scirp.orgresearchgate.net For example, 2-hydrazinyl-2,3-dihydro-3-phenylchromeno-[2,3-d]pyrimidin-4-one, derived from 2-imino-N-phenyl-2H-chromene-3-carboxamide, can react with other compounds to yield pyrazoles and tetrazoles. scirp.orgresearchgate.net Pyrimidine derivatives can also be directly formed from 2-imino-N-phenyl-2H-chromene-3-carboxamide. scirp.orgresearchgate.net
Table 2: Introduction of Heterocyclic Moieties via 2-Imino-N-phenyl-2H-chromene-3-carboxamide
| Starting Intermediate | Reaction Partner | Resulting Heterocycle | Reference |
| 2-Imino-N-phenyl-2H-chromene-3-carboxamide | Various compounds (via 2-hydrazinyl derivative) | Pyrazoles, Tetrazoles | scirp.orgresearchgate.net |
| 2-Imino-N-phenyl-2H-chromene-3-carboxamide | Various compounds | Pyrimidines | scirp.orgresearchgate.net |
The derivatization of this compound systems can also involve the attachment of molecular probes, such as biotin (B1667282), to facilitate the study of their biological interactions. Biotinylation, the covalent attachment of biotin (PubChem CID: 161274), allows for the purification and identification of protein targets. nih.govcreative-diagnostics.com For instance, 3-substituted-2-phenyl-2H-chromene derivatives have been functionalized to incorporate biotin, enabling the purification of protein targets in chemical biology projects. nih.gov This can involve synthesizing biotin-containing chromene derivatives, often through modifications of triazole-containing chromenes. nih.gov
Reactions of Activated Chromene Intermediates (e.g., 2-Imino-N-phenyl-2H-chromene-3-carboxamide)
Activated chromene intermediates, particularly 2-imino-N-phenyl-2H-chromene-3-carboxamide (PubChem CID: 16298539), exhibit rich reactivity due to the presence of multiple nucleophilic and electrophilic centers. sci-hub.se This compound can undergo various transformations to yield a series of functionalized chromenes and fused heterocycles. scirp.orgresearchgate.net
Formation of Fused Pyrimidines : 2-imino-N-phenyl-2H-chromene-3-carboxamide can be transformed into 2-ethoxy-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one and 2-hydrazinyl-2,3-dihydro-3-phenylchromeno-[2,3-d]pyrimidin-4-one. scirp.orgresearchgate.net The latter, 2-hydrazinyl derivative, is a key intermediate for further cyclocondensation reactions. scirp.orgresearchgate.net
Reactions with Phosphorus Esters : 2-imino-2H-chromene-3-carboxamide (PubChem CID: 16298539) can react with various phosphorus esters, leading to the formation of novel chromene fused with phosphorus heterocycles, such as chromeno[4,3-c] scirp.orgsmolecule.comazaphospholes and chromeno[2,3-d] nih.govscirp.orgsmolecule.comdiazaphosphinines. sci-hub.se These reactions highlight the versatility of the imino-carboxamide functionality.
Intramolecular Rearrangements and Cycloadditions
This compound systems are known to participate in intramolecular rearrangements and cycloaddition reactions, which are powerful tools for constructing complex molecular architectures.
Intramolecular Rearrangements : Some synthetic routes to 2H-chromenes involve intramolecular rearrangements of intermediates. For example, a Knoevenagel condensation followed by an intramolecular rearrangement can lead to the formation of 2H-chromenes. researchgate.net Similarly, intramolecular cyclization reactions, such as the Rauhut–Currier reaction catalyzed by lithium selenolates, can yield 2H-chromenes, with regioselectivity influenced by substituents. acs.org
Cycloadditions : Cycloaddition reactions are significant for expanding the chromene scaffold.
[3+2] Cycloadditions : 3-nitro-2-phenyl-2H-chromenes can participate in [3+2] cycloaddition reactions. For instance, with N,N'-cyclic azomethine imines, these reactions can lead to the formation of pyrrolidine (B122466) derivatives. bohrium.comresearchgate.net The stereoselectivity of these reactions can be high. researchgate.net Silver acetate (B1210297) (AgOAc)-catalyzed reactions of 3-nitro-2-phenyl-2H-chromenes with stabilized azomethine ylides generated from iminoesters can result in chromeno[3,4-c]pyrrolidines through a Michael addition/Mannich reaction sequence. mdpi.com
Oxa-Diels-Alder Reactions : Oxa-Diels-Alder reactions can be employed to synthesize spiro indanone fused pyrano[2,3-c]chromene derivatives, demonstrating the utility of chromenes as dienophiles or dienes in such cycloadditions. researchgate.net
Late-Stage Functionalization Protocols
Late-stage functionalization (LSF) protocols enable the modification of complex 2H-chromene structures at a late stage of synthesis, providing a more efficient route to diverse derivatives without re-synthesizing the core scaffold. This approach is particularly valuable for synthesizing derivatives of natural products containing a chromene unit. rsc.orgnsf.gov
While specific examples of late-stage functionalization directly on this compound are less explicitly detailed in the provided search results, the general concept of LSF for 2H-chromenes involves modifying the pre-formed benzopyran ring. rsc.org This can include reactions such as bromination at specific positions (e.g., C3 or C6 of a related pyrano[3,2-a]carbazole core containing a chromene unit) and subsequent cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira reactions) to introduce various substituents. nsf.gov These methods allow for the diversification of the chromene scaffold, including the introduction of alkynyl groups at positions like C6 in 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives via Sonogashira reactions. nih.gov
Table 3: Examples of Late-Stage Functionalization Approaches
| Functionalization Type | Position | Example Chromene System | Reagents/Conditions | Reference |
| Bromination | C3, C6 | Pyrano[3,2-a]carbazole core (containing chromene) | NBS | nsf.gov |
| Borylation | C8 | Pyrano[3,2-a]carbazole core (containing chromene) | Not specified | nsf.gov |
| Alkynylation (via Sonogashira) | C6 | 3-nitro-2-(trifluoromethyl)-2H-chromene | 6-iodo derivative + alkynes | nih.gov |
Spectroscopic and Structural Elucidation of 2 Phenyl 2h Chromene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, including 2-phenyl-2H-chromene derivatives. It provides insights into the chemical environment of individual atoms and their connectivity within the molecule.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial characterization of this compound derivatives.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for the this compound scaffold include the proton at the C2 position, which typically appears as a singlet or a multiplet depending on adjacent couplings. The vinyl protons on the chromene ring and the aromatic protons of the phenyl and benzo-fused rings exhibit characteristic chemical shifts and coupling patterns. The integration of these signals reveals the relative number of protons in each environment. researchgate.netupi.edu
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. For this compound derivatives, characteristic signals include those for the sp³-hybridized C2 carbon, the sp²-hybridized carbons of the vinyl group and the aromatic rings. The chemical shift of C2 is a key diagnostic peak.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Generic this compound Derivative
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | ~5.5 - 6.5 | ~75 - 85 |
| 3 | ~5.8 - 6.2 (d) | ~120 - 130 |
| 4 | ~6.5 - 7.0 (d) | ~125 - 135 |
| Phenyl (C2) | ~7.2 - 7.6 (m) | ~125 - 145 |
| Chromene (Aromatic) | ~6.8 - 7.5 (m) | ~115 - 160 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substituents on the molecule. 'd' denotes a doublet and 'm' denotes a multiplet.
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and for determining the complete molecular structure. wikipedia.orghuji.ac.ilnih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY experiments are used to establish through-space correlations between protons that are in close proximity. princeton.eduharvard.edu This is particularly useful for determining the stereochemistry and conformation of the this compound derivatives. For instance, NOE correlations between the proton at C2 and protons on the phenyl ring or the chromene moiety can confirm their relative spatial arrangement.
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. wikipedia.orgprinceton.edu This technique is invaluable for piecing together the carbon skeleton of the molecule by connecting different fragments. For example, HMBC correlations from the proton at C2 to carbons in the phenyl ring and the chromene ring can confirm the connectivity of these structural units.
Variable-temperature (VT) NMR spectroscopy is a specialized technique used to study the dynamic processes and conformational equilibria in molecules. researchgate.netnih.gov For this compound derivatives, which may exist in different conformations due to rotation around single bonds, VT-NMR can provide valuable insights. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts, coupling constants, and line shapes of the signals. At low temperatures, the interconversion between different conformers may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. nih.gov This allows for the determination of the relative populations and thermodynamic parameters of the different conformations.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental formula of this compound derivatives.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov
Electrospray Ionization (ESI) : ESI is a soft ionization technique that is well-suited for the analysis of a wide range of organic molecules, including this compound derivatives. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.
Time-of-Flight (TOF) : TOF mass analyzers are often coupled with ESI to provide high-resolution mass measurements. ESI-TOF HRMS experiments can determine the molecular formula of a this compound derivative by comparing the experimentally measured accurate mass with the theoretical masses of possible elemental compositions. mdpi.com
Table 2: Example of HRMS Data for a Hypothetical this compound Derivative
| Molecular Formula | Calculated Exact Mass | Measured Exact Mass | Ion |
| C₁₅H₁₂O | 208.0888 | 208.0891 | [M+H]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orguobasrah.edu.iq The IR spectrum of a this compound derivative will show characteristic absorption bands corresponding to the various bonds present in the molecule.
Key IR absorption bands for 2-phenyl-2H-chromenes include:
C-H stretching vibrations : Aromatic and vinylic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. pressbooks.pub
C=C stretching vibrations : The stretching of the carbon-carbon double bonds in the aromatic rings and the chromene moiety gives rise to absorptions in the 1600-1450 cm⁻¹ region. vscht.cz
C-O stretching vibrations : The ether C-O bond in the chromene ring will show a strong absorption band in the 1250-1000 cm⁻¹ region. libretexts.org
The presence and exact position of these bands can provide confirmatory evidence for the this compound scaffold and any other functional groups that may be present as substituents. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of molecules in the solid state. This technique provides unequivocal information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and configuration. For derivatives of this compound, single-crystal X-ray diffraction has been instrumental in confirming their synthesis and understanding their structural nuances. iucr.orgiucr.org
A detailed structural analysis has been reported for 2-oxo-N′-phenyl-2H-chromene-3-carbohydrazide, a complex derivative. nih.govresearchgate.net In this study, colorless crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol (B145695). The analysis revealed that the 2H-chromene moiety is nearly planar. nih.govresearchgate.net A significant structural feature is the dihedral angle between the plane of the 2H-chromene system and the pendant phenyl ring, which was determined to be 76.84 (3)°. nih.govresearchgate.net The crystal packing is stabilized by a network of intermolecular hydrogen bonds. nih.govresearchgate.net
Similarly, the crystal structure of another derivative, 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde, was elucidated using single-crystal X-ray diffraction, confirming its molecular structure following synthesis from flavanone. iucr.org In a related coumarin derivative, 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate, the dihedral angle between the 2H-chromen-2-one ring system and the phenyl ring was found to be 89.12 (5)°, indicating a nearly perpendicular orientation. nih.gov
These crystallographic studies provide foundational data that is crucial for understanding structure-activity relationships and for computational modeling studies.
Table 1: Crystal Data and Structure Refinement for 2-Oxo-N′-phenyl-2H-chromene-3-carbohydrazide
| Parameter | Value |
|---|---|
| Crystal Data | |
| Chemical formula | C₁₆H₁₂N₂O₃ |
| Formula weight | 280.28 |
| Crystal system | Triclinic |
| Space group | P1 |
| a (Å) | 6.6508 (2) |
| b (Å) | 8.3906 (3) |
| c (Å) | 11.6388 (4) |
| α (°) | 96.504 (2) |
| β (°) | 95.614 (2) |
| γ (°) | 94.757 (2) |
| Volume (ų) | 639.31 (4) |
| Z | 2 |
| Data Collection | |
| Diffractometer | Bruker D8 VENTURE PHOTON 100 CMOS |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Temperature (K) | 150 |
| Measured reflections | 4865 |
| Independent reflections | 2371 |
| Refinement | |
| Refinement on | F² |
| R[F² > 2σ(F²)] | 0.037 |
| wR(F²) | 0.107 |
| Goodness-of-fit (S) | 1.06 |
Data sourced from Acta Cryst. (2015). E71, o1005–o1006. nih.govresearchgate.net
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC, TLC)
Chromatographic techniques are indispensable tools for the analysis of this compound derivatives, enabling the monitoring of reactions, purification of products, and determination of enantiomeric purity.
Thin-Layer Chromatography (TLC) is a rapid and effective method used primarily to monitor the progress of chemical reactions. For instance, in the synthesis of 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde, TLC was used to track the disappearance of the starting materials, indicating the completion of the reaction. nih.gov Similarly, the synthesis of 2-oxo-N′-phenyl-2H-chromene-3-carbohydrazide was monitored by TLC until the reaction was complete. nih.govresearchgate.net This qualitative technique is crucial for optimizing reaction times and conditions.
High-Performance Liquid Chromatography (HPLC) is a more powerful technique used for both purification and quantitative analysis. It is particularly vital for assessing the enantiomeric excess (ee) of chiral this compound derivatives. The separation of enantiomers, which often exhibit different biological activities, is a critical step in pharmaceutical development. csfarmacie.cz
Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common method for this purpose. phenomenex.comnih.gov In the synthesis of 3-nitro-2-phenyl-2H-chromene derivatives, the enantiomeric excess of the products was determined by HPLC using a Chiralpak AD column. nih.gov This type of column is based on a polysaccharide derivative (amylose or cellulose) coated on a silica support, which interacts differently with the two enantiomers, leading to their separation. nih.gov The choice of mobile phase, typically a mixture of alkanes and alcohols like hexanes and ethyl acetate (B1210297), is optimized to achieve the best resolution between the enantiomeric peaks. nih.gov
Table 2: Chiral HPLC Conditions for Enantiomeric Excess (ee) Determination of 3-Nitro-2-phenyl-2H-chromenes
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiralpak AD |
| Mobile Phase | Hexanes/Ethyl Acetate (8:1) |
| Purpose | Determination of enantiomeric excess (ee) |
Information based on the synthesis and analysis of 3-substituted-2-phenyl-2H-chromene derivatives. nih.gov
Computational Chemistry Approaches for 2 Phenyl 2h Chromene Research
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of 2-phenyl-2H-chromene and related compounds to understand their reactivity and reaction pathways.
DFT calculations are instrumental in mapping the potential energy surface of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For instance, in the context of cycloaddition reactions involving this compound derivatives, DFT studies have been employed to explore the factors that control the mechanism and stereoselectivity. osi.lv By calculating the energies of reactants, products, and transition states, researchers can determine the most favorable reaction pathway. umn.edunih.gov
These computational studies can distinguish between different possible mechanisms, such as concerted or stepwise pathways. mdpi.com The geometry of the transition state, a high-energy, unstable configuration that molecules pass through as they transform from reactants to products, can be precisely calculated. github.ioresearchgate.netreddit.com This information is crucial for understanding how substituents on the this compound scaffold influence the reaction rate and outcome.
For example, in a study on the [3+2] cycloaddition reaction of an N,N'-cyclic azomethine imine with 3-nitro-2-phenyl-2H-chromene, a Molecular Electron Density Theory study was used to explore the factors controlling the mechanism and high stereoselectivity. osi.lv These theoretical investigations provide a detailed picture of the electronic and structural changes that occur throughout the reaction, complementing experimental findings.
The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to its chemical reactivity. nih.gov DFT calculations provide a robust method for determining the energies and shapes of these orbitals for this compound and its derivatives. researchgate.netresearchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov
For chromene derivatives, DFT calculations have been used to analyze the HOMO-LUMO energy gap to predict their reactivity in various chemical transformations. nih.gov The spatial distribution of the HOMO and LUMO can also provide insights into where a molecule is most likely to react with electrophiles or nucleophiles. This information is invaluable for predicting the regioselectivity of reactions.
Table 1: Key Electronic Properties of Chromene Derivatives from DFT Calculations
| Property | Description | Significance in this compound Research |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons in a reaction. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons in a reaction. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. nih.gov |
| Mulliken Atomic Charges | A method for estimating partial atomic charges. | Helps in understanding the electrostatic potential and identifying reactive sites. researchgate.net |
Molecular Modeling and Docking Studies (focused on interaction principles)
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of this compound research, these methods are primarily used to understand the fundamental principles of their interactions with biological macromolecules, such as proteins and DNA. researchgate.netnih.gov
Docking simulations can predict the binding mode and affinity of a this compound derivative within the active site of a target protein. researchgate.netbiointerfaceresearch.com This is achieved by exploring various possible conformations of the ligand (the this compound derivative) and scoring them based on their complementarity to the protein's binding pocket. These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. biointerfaceresearch.com
For example, docking studies on various chromene derivatives have been performed to investigate their potential as inhibitors of specific enzymes. researchgate.net By analyzing the predicted binding poses, researchers can understand the structural features of the chromene scaffold that are crucial for effective binding. This knowledge is vital for the rational design of new derivatives with enhanced biological activity.
Prediction of Regioselectivity and Stereoselectivity
DFT calculations are a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions involving this compound. osi.lv Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. Stereoselectivity is the property of a chemical reaction that causes the formation of a preponderance of one stereoisomer over another.
In cycloaddition reactions, for instance, DFT can be used to calculate the activation energies for the formation of different regioisomeric and stereoisomeric products. osi.lv The pathway with the lowest activation energy is predicted to be the major product, which can then be verified experimentally.
Conceptual DFT, which utilizes reactivity indices derived from the electronic structure, can also be employed to predict regioselectivity. osi.lv These indices, such as the Fukui function and local softness, can identify the most reactive sites in the reacting molecules, thereby predicting the outcome of the reaction. For example, a study on the ruthenium-catalyzed [3+2] cycloaddition of benzyl (B1604629) azide (B81097) with internal alkynes utilized conceptual DFT indices to predict the regioselectivity. osi.lvcolab.ws
Advanced Applications of 2 Phenyl 2h Chromene in Materials Science
Nonlinear Optical (NLO) Material Development
Nonlinear optical (NLO) materials are critical components in various advanced technological applications, including optical data processing, telecommunications, optical switching devices, and data storage. These materials exhibit a change in their optical characteristics in the presence of intense light, a macroscopic phenomenon known as nonlinear optics. Organic compounds, particularly those with extended π-conjugated systems, have garnered significant attention in NLO research due to their large nonlinear responses, ultrafast switching times, and the flexibility for structural optimization through molecular engineering mdpi.comanalis.com.my.
2-Phenyl-2H-chromene, a heterocyclic aromatic compound belonging to the chromene class, possesses a benzene (B151609) ring fused to a pyran ring with a phenyl group at the 2-position ontosight.ai. The inherent π-electron delocalization within the chromene scaffold makes it a promising structural motif for the development of NLO materials. The ability of such compounds to undergo intramolecular charge transfer (ICT) and exhibit electron delocalization, polarizability, and hyperpolarizability is fundamental to their NLO performance nih.govrsc.org.
While chromene derivatives and related coumarin-based compounds are extensively studied for their NLO properties, direct, specific experimental or computational nonlinear optical property data (such as average polarizability (〈α〉) or second hyperpolarizability (γ_tot)) for this compound itself are not extensively reported in the current literature. Research often focuses on modifying the chromene core with various electron-donating and electron-withdrawing groups to enhance and tune the NLO response, leading to a wide array of chromene-based NLO candidates mdpi.comanalis.com.mynih.govrsc.orgresearchgate.netnih.govrsc.orgekb.egacs.orgresearchgate.netrsc.org. The fundamental π-conjugated framework of the chromene system, as present in this compound, serves as a valuable foundation for these modifications aimed at achieving desired NLO characteristics for future technological applications nih.govrsc.orgresearchgate.netnih.govrsc.org.
Future Perspectives and Emerging Research Directions in 2 Phenyl 2h Chromene Chemistry
Development of Novel Catalytic Systems
The synthesis of 2-phenyl-2H-chromenes is an area of active investigation, with a significant push towards more efficient, selective, and environmentally benign catalytic systems. uva.nlresearchgate.net While classical methods often require harsh conditions, modern research focuses on catalysis to achieve milder reaction pathways and broader functional group tolerance. mdpi.com
Future work is centered on several key areas:
Transition Metal Catalysis: While catalysts based on iron, gold, and palladium have been employed, there is ongoing research to discover new transition metal catalysts that offer higher efficiency and selectivity. uva.nl For instance, iron(III) chloride has been used to catalyze the intramolecular cyclization of 2-propargylphenol derivatives, favoring the formation of the six-membered chromene ring. uva.nl Similarly, gold catalysts like Ph3PAuNTf2 have proven effective for the synthesis of 2H-chromenes from propargyl aryl ethers at room temperature. uva.nl
Organocatalysis: Metal-free catalytic systems are gaining prominence. Organocatalysts such as L-pipecolinic acid and 1,1,3,3-tetramethylguanidine (B143053) (TMG) have been successfully used in domino oxa-Michael/aldol reactions to produce 3-substituted 2-phenyl-2H-chromene derivatives in high yields. nih.govnih.gov A significant challenge and future direction in this area is the development of chiral organocatalysts to improve enantioselectivity in asymmetric domino reactions. nih.gov
Cascade Reactions: One-pot cascade or domino reactions are highly sought after for building molecular complexity efficiently. nih.gov An example is the arylamine-catalyzed Mannich cyclization cascade reaction for synthesizing 2H-benzo[h]chromenes under mild conditions, which demonstrates the potential for developing novel multi-step, single-pot syntheses. mdpi.com The future lies in designing catalysts that can orchestrate more complex and selective cascade sequences.
The overarching goal is to develop catalytic protocols that are not only high-yielding but also atom-economical and tolerant of a wide array of functional groups, thereby streamlining the synthesis of diverse this compound libraries. uva.nlmdpi.com
Exploration of Complex Molecular Architectures
Building upon the this compound core, researchers are exploring the synthesis of more intricate and functionally rich molecular architectures. This involves creating hybrid molecules that combine the chromene scaffold with other pharmacologically important motifs to develop compounds with potentially synergistic or novel biological activities. ias.ac.in
Key research thrusts include:
Hybrid Molecules: A promising strategy involves the creation of hybrid structures that merge the this compound moiety with other bioactive skeletons like stilbenes (e.g., resveratrol (B1683913) and combretastatin (B1194345) A4). ias.ac.in For example, series of (Z)-2-phenyl/H-3-styryl-2H-chromenes have been synthesized as hybrid analogs of natural products, demonstrating potent anticancer activities. ias.ac.inias.ac.in
Functionalization at the C3-Position: The 3-position of the chromene ring is a common site for modification. Domino reactions are often employed to introduce substituents, such as nitro or formyl groups, which serve as versatile handles for further derivatization. nih.gov These functionalized intermediates can be converted into more complex structures, including those bearing triazole or other heterocyclic rings. nih.gov
Fused Ring Systems: The synthesis of extended polycyclic systems, such as 2H-benzo[h]chromenes, represents another avenue for creating complex architectures. mdpi.comnih.gov These larger, more rigid structures offer different spatial arrangements of functional groups, which can be crucial for binding to biological targets or for creating materials with specific photophysical properties.
The exploration of these complex structures is essential for expanding the chemical space around the this compound core, leading to the discovery of molecules with enhanced potency, selectivity, and novel mechanisms of action. ias.ac.in
Integration with Chemical Biology Tools (e.g., for target identification through biotinylation)
A significant frontier in this compound research is its integration with chemical biology to elucidate the mechanisms of action of bioactive derivatives. Identifying the specific protein targets of these compounds is crucial for understanding their biological effects and for rational drug development. nih.govrsc.org
A key strategy in this area is the use of affinity-based probes. This involves modifying a bioactive this compound with a tag, such as biotin (B1667282), which can be used to isolate its binding partners from cell lysates. nih.gov For instance, researchers have successfully attached a biotin moiety to a bioactive this compound derivative known as BT7. nih.govnih.gov The synthesis involved creating a functionalized analog of BT7 that allowed for the covalent attachment of biotin. This biotinylated probe can then be used in affinity purification experiments to "pull down" its specific protein target(s), facilitating their identification by techniques like mass spectrometry. nih.gov
This chemical genetic approach allows researchers to move from an observed phenotype in a model organism, such as the zebrafish embryo, to the identification of the specific molecular interactions responsible for that effect. nih.gov Future efforts will likely focus on developing more sophisticated and versatile chemical probes, including photo-affinity labels and clickable tags, to expand the toolkit for target identification and validation in the context of this compound chemistry.
Computational Design of Advanced Chromene Materials
Computational chemistry is emerging as an indispensable tool for the rational design of novel this compound derivatives with tailored properties. By leveraging computational models, researchers can predict molecular properties, guide synthetic efforts, and accelerate the discovery of new materials and therapeutic agents. nih.govresearchgate.net
Emerging applications of computational design in this field include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be constructed to correlate the structural features of a series of this compound derivatives with their biological activity. nih.gov These models help identify key structural motifs that are either beneficial or detrimental to a desired activity, thereby guiding the design of more potent compounds. For example, such models have been used to guide the optimization of 2H-chromene-based antiviral agents. nih.gov
Molecular Docking and Dynamics: In drug discovery, molecular docking simulations are used to predict how this compound derivatives bind to the active site of a target protein. researchgate.net This provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is crucial for designing derivatives with improved binding affinity and selectivity. researchgate.net
High-Throughput Screening: Computational workflows are being developed for the high-throughput design and screening of new materials. arxiv.org While still an emerging area for chromenes, these approaches could be adapted to screen vast virtual libraries of this compound derivatives for specific electronic, optical, or material properties, identifying promising candidates for synthesis and experimental validation.
The integration of these computational strategies with synthetic chemistry allows for a more targeted and efficient approach to discovery, reducing the time and resources required to develop advanced chromene-based materials and therapeutics. nih.govarxiv.org
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-phenyl-2H-chromene, and how do reaction conditions influence yield?
- Methodological Answer : The Petasis-Borono Mannich reaction is a widely used method, particularly in glycerol or glycerol/water mixtures, achieving yields of 80–94%. Optimization involves solvent selection (polar aprotic solvents enhance electrophilic reactivity) and temperature control (80–100°C). For example, glycerol’s high viscosity and hydrogen-bonding capacity improve regioselectivity compared to traditional solvents like THF . Alternative routes include cyclocondensation of substituted phenols with aldehydes using acid catalysts (e.g., phosphorous oxychloride), though yields vary with substituent electronic effects .
Q. How can researchers confirm the structural identity of this compound derivatives?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify aromatic proton environments and substituent effects (e.g., chromene C-2 proton at δ 5.2–5.5 ppm) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-O bond ~1.36 Å in chromene rings) .
- HPLC : Chiral columns (e.g., Chiralpak IA) assess enantiopurity in asymmetric syntheses .
Q. What biological activities are commonly investigated for this compound derivatives?
- Methodological Answer : Antifungal activity against phytopathogens (e.g., Fusarium spp.) is evaluated via microbroth dilution assays (IC values typically 10–50 μM). Structural modifications, such as introducing electron-withdrawing groups (e.g., -NO) at C-4, enhance potency by disrupting fungal membrane integrity . Cytotoxicity studies (e.g., MTT assays on mammalian cell lines) ensure selectivity .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
- Methodological Answer : Organocatalytic asymmetric methods using L-pipecolinic acid or thiourea catalysts induce enantioselectivity (>90% ee). For example, Michael addition of malononitrile to chromene intermediates under chiral catalysis forms C–C bonds with axial chirality. Reaction monitoring via circular dichroism (CD) and polarimetry validates enantiomeric excess .
Q. What strategies resolve contradictions in hydrogen-bonding patterns observed in crystallographic data?
- Methodological Answer : Apply graph set analysis (Etter’s formalism) to classify hydrogen-bond motifs (e.g., D(2) chains vs. R(8) rings). Discrepancies arise from solvent polarity or lattice defects; refine datasets using SHELXL with high-resolution (<1.0 Å) X-ray data to distinguish static disorder from dynamic effects .
Q. How can researchers address conflicting spectroscopic data in mechanistic studies?
- Methodological Answer : Use tandem MS/MS and isotopic labeling (e.g., O) to track reaction intermediates. For example, in Y(OTf)-catalyzed phosphorylation, ESI-MS identifies hemiacetal intermediates, while P NMR monitors phosphoryl transfer kinetics. Contradictions between DFT calculations and experimental data require recalibrating solvation models (e.g., COSMO-RS) .
Q. What advanced techniques optimize reaction conditions for higher yields in large-scale syntheses?
- Methodological Answer : Employ Design of Experiments (DoE) to screen parameters:
- Catalyst loading : Y(OTf) at 2–5 mol% maximizes turnover in phosphorylation reactions .
- Solvent mixtures : Glycerol/water (3:1 v/v) improves chromene solubility and reduces byproduct formation .
- Flow chemistry : Continuous reactors (e.g., microfluidic chips) enhance heat/mass transfer, achieving >90% yield in 30 minutes .
Q. How do supramolecular interactions influence the solid-state properties of this compound crystals?
- Methodological Answer : Analyze π-π stacking (3.5–4.0 Å interplanar distances) and C–H···O interactions using Hirshfeld surfaces. Polarized microscopy identifies polymorphism, while DSC/TGA correlates thermal stability (decomposition >250°C) with packing efficiency. For photoluminescent derivatives, time-resolved fluorescence reveals aggregation-induced emission (AIE) effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
